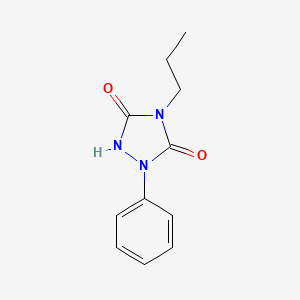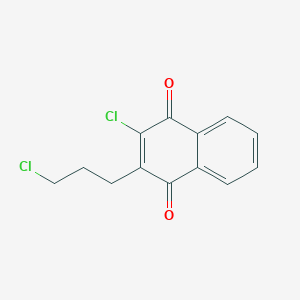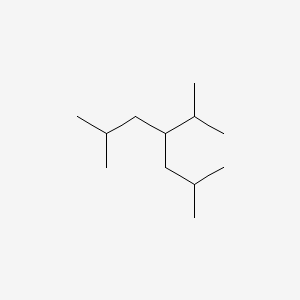
2,6-Dimethyl-4-(propan-2-yl)heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-4-(propan-2-yl)heptane is an organic compound with the molecular formula C12H26. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a specific branched structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(propan-2-yl)heptane typically involves the alkylation of heptane derivatives. One common method is the Friedel-Crafts alkylation, where heptane is reacted with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures around 0-5°C to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through catalytic cracking of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst at high temperatures. The resulting mixture is then separated and purified to obtain the desired compound .
化学反应分析
Types of Reactions
2,6-Dimethyl-4-(propan-2-yl)heptane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Cracking: Under high temperatures and pressures, it can be broken down into smaller hydrocarbons.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogenation typically uses chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Cracking: High temperatures (500-700°C) and catalysts like zeolites are used.
Major Products
Oxidation: Alcohols, ketones, and carboxylic acids.
Substitution: Halogenated alkanes.
Cracking: Smaller alkanes and alkenes
科学研究应用
2,6-Dimethyl-4-(propan-2-yl)heptane has several applications in scientific research:
Chemistry: Used as a reference compound in studies of hydrocarbon behavior and reactions.
Biology: Investigated for its potential effects on biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
作用机制
The mechanism of action of 2,6-Dimethyl-4-(propan-2-yl)heptane involves its interaction with molecular targets through hydrophobic interactions. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studies of membrane dynamics and drug delivery systems .
相似化合物的比较
Similar Compounds
2,4-Dimethylheptane: Another branched alkane with similar properties but different branching positions.
2,3-Dimethylbutane: A smaller branched alkane with fewer carbon atoms.
2,2-Dimethylpropane: A highly branched alkane with a compact structure.
Uniqueness
2,6-Dimethyl-4-(propan-2-yl)heptane is unique due to its specific branching pattern, which affects its physical and chemical properties. Its structure provides a balance between hydrophobicity and molecular size, making it suitable for various applications in research and industry .
属性
CAS 编号 |
35866-89-8 |
|---|---|
分子式 |
C12H26 |
分子量 |
170.33 g/mol |
IUPAC 名称 |
2,6-dimethyl-4-propan-2-ylheptane |
InChI |
InChI=1S/C12H26/c1-9(2)7-12(11(5)6)8-10(3)4/h9-12H,7-8H2,1-6H3 |
InChI 键 |
BIBHNAJLMRUJLS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(CC(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


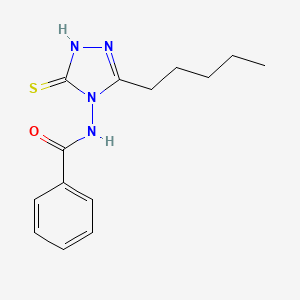
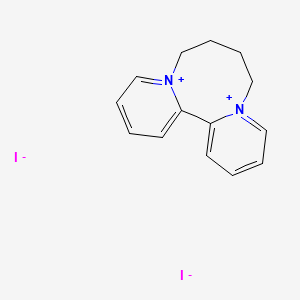
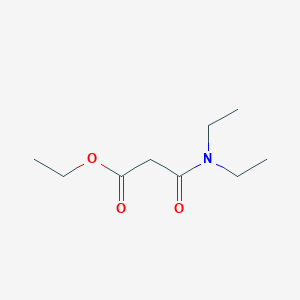
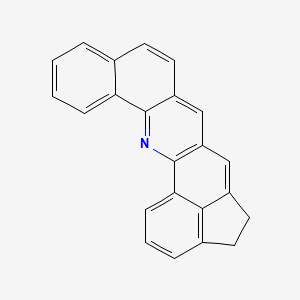
![Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14687627.png)

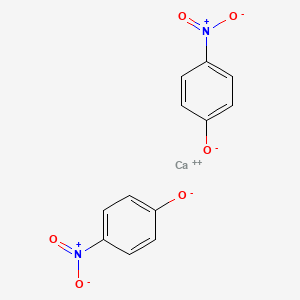
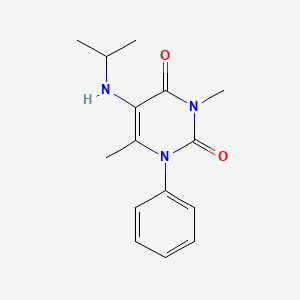
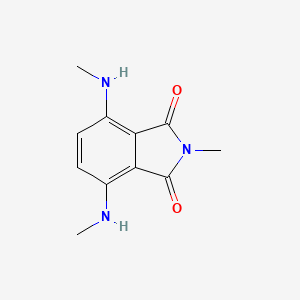
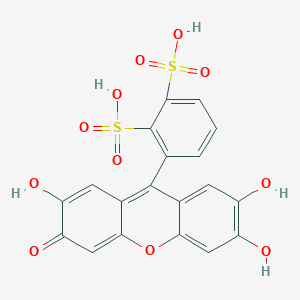
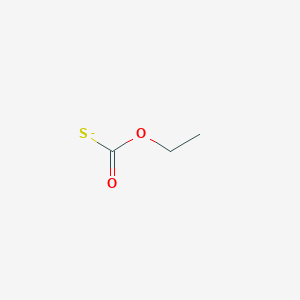
![[(5Z)-5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14687676.png)
